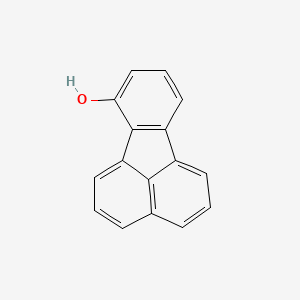
Ethyl 4-(octadecylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(octadecylcarbamoyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(octadecylcarbamoyl)benzoate can be synthesized through the esterification of 4-(octadecylcarbamoyl)benzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(octadecylcarbamoyl)benzoate undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohol.
Aminolysis: Reaction with amines can convert the ester into amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Aminolysis: Primary or secondary amines are used under mild heating conditions.
Major Products
Hydrolysis: 4-(octadecylcarbamoyl)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Aminolysis: The corresponding amide.
Scientific Research Applications
Ethyl 4-(octadecylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of ethyl 4-(octadecylcarbamoyl)benzoate involves its interaction with lipid membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability . This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across biological membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a shorter alkyl chain.
Methyl 4-(octadecylcarbamoyl)benzoate: Similar structure but with a methyl ester group instead of ethyl.
Octadecyl benzoate: Lacks the carbamoyl group, making it less amphiphilic.
Uniqueness
This compound is unique due to its long alkyl chain and carbamoyl group, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery and cosmetic formulations .
Properties
CAS No. |
84980-34-7 |
|---|---|
Molecular Formula |
C28H47NO3 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
ethyl 4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31)32-4-2/h20-23H,3-19,24H2,1-2H3,(H,29,30) |
InChI Key |
WPTPFJFWHYHWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




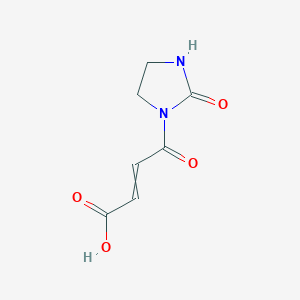
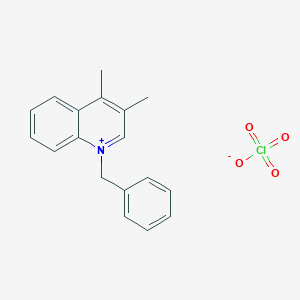

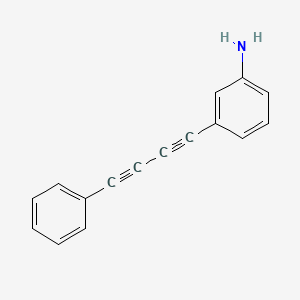
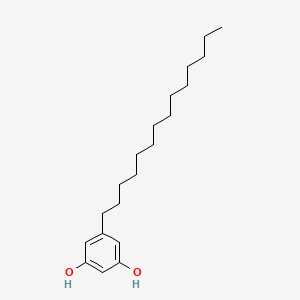
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
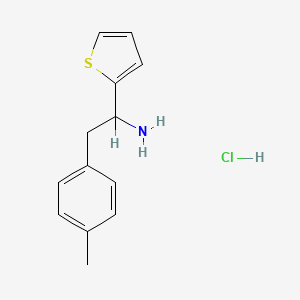
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
